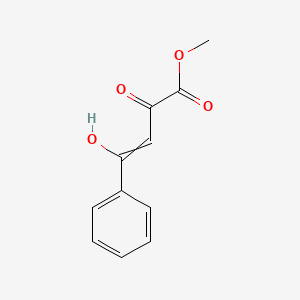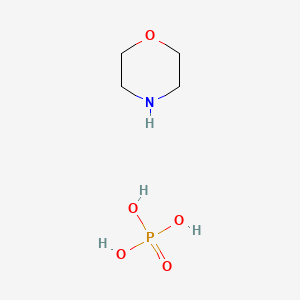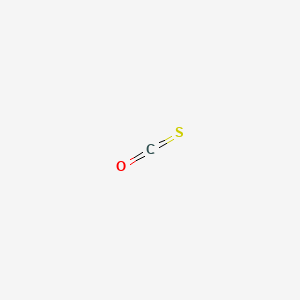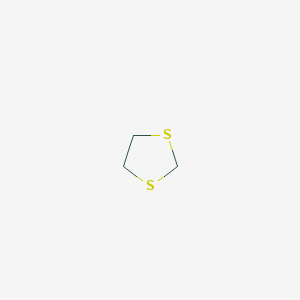
Ara-HA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ara-HA involves the conversion of adenosine to 9-β-D-arabinofuranosyladenine. This process typically includes the following steps:
Protection of Hydroxyl Groups: Adenosine is treated with a protecting group to shield the hydroxyl groups.
Glycosylation: The protected adenosine is then subjected to glycosylation with arabinose.
Deprotection: The protecting groups are removed to yield this compound.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Large-scale Glycosylation: Using optimized conditions to ensure high yield and purity.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: Ara-HA undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the structure of this compound, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized metabolites, while substitution reactions can yield halogenated derivatives.
Scientific Research Applications
Ara-HA has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study nucleoside analogs and their chemical properties.
Biology: Investigated for its effects on viral replication and its potential as an antiviral agent.
Medicine: Used in the treatment of herpes simplex and varicella zoster infections. It has also been studied for its potential in treating other viral infections.
Industry: Employed in the production of antiviral medications and as a research tool in pharmaceutical development.
Mechanism of Action
Ara-HA works by interfering with the synthesis of viral DNA. It is phosphorylated by cellular kinases to its active triphosphate form, ara-ATP. This active form inhibits viral DNA polymerase, preventing the replication of viral DNA. This compound is both an inhibitor and a substrate of viral DNA polymerase, leading to the formation of faulty DNA .
Comparison with Similar Compounds
Cytarabine (Cytosine arabinoside): Another nucleoside analog used in chemotherapy for leukemia.
Vidarabine: Similar to Ara-HA, vidarabine is used to treat herpes simplex and varicella zoster infections.
Uniqueness: this compound is unique in its specific structure and its ability to cross the blood-brain barrier, making it effective in treating viral infections that affect the central nervous system. Its mechanism of action and the specific pathways it targets also distinguish it from other nucleoside analogs.
Properties
CAS No. |
24822-51-3 |
|---|---|
Molecular Formula |
C10H13N5O5 |
Molecular Weight |
283.24 g/mol |
IUPAC Name |
2-[6-(hydroxyamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H13N5O5/c16-1-4-6(17)7(18)10(20-4)15-3-13-5-8(14-19)11-2-12-9(5)15/h2-4,6-7,10,16-19H,1H2,(H,11,12,14) |
InChI Key |
QROZCFCNYCVEDO-UHFFFAOYSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NO |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)NO |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NO |
Synonyms |
ara-HA arabinosyl-N(6)-hydroxyadenine-9-beta-D-arabinofuranosyl-6-hydroxylaminopurine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(3,4,5-Trichloroanilino)methyl]pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1216123.png)


![[20,22,23,25-Tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate](/img/structure/B1216126.png)


![2-(5-Fluoro-2,4-dinitroanilino)-3-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methylamino]propanoic acid](/img/structure/B1216131.png)







